

An In-Depth Technical Guide to Chemically Induced Dimerization with AP1867

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Compound of Interest

Compound Name: AP1867-2-(carboxymethoxy)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chemically induced dimerization (CID) utilizing the synthetic ligand AP1867 and its derivatives. It covers the core principles, experimental methodologies, and applications of this powerful technology in biological research and drug development.

Core Principles of AP1867-Mediated Chemically Induced Dimerization

Chemically induced dimerization is a powerful technique that allows for the controlled, rapid, and reversible association of proteins within a cellular context. The AP1867 system is centered around a synthetic, cell-permeable small molecule, AP1867, which acts as a specific binder for a mutated form of the human FK506-binding protein 12 (FKBP12). This engineered protein, FKBP12F36V, contains a single point mutation (phenylalanine to valine at position 36) that creates a "hole" in the binding pocket.^[1] This modification ablates binding to the natural ligand FK506 but confers high-affinity binding to the "bumped" ligand AP1867.^[1]

The core utility of AP1867 lies in its ability to be chemically modified into bivalent "dimerizers" or heterobifunctional molecules. These derivatives can then be used to induce the dimerization of proteins that have been genetically tagged with the FKBP12F36V domain.

One of the most prominent applications of AP1867-based CID is the dTAG (degradation tag) system. In this approach, AP1867 is linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL.[2] When introduced to cells expressing a protein of interest (POI) fused to the FKBP12F36V tag, the resulting dTAG molecule forms a ternary complex between the POI-FKBP12F36V and the E3 ligase.[1] This proximity induces the ubiquitination of the POI, targeting it for rapid degradation by the proteasome.[1][2]

Beyond targeted protein degradation, bivalent forms of AP1867, such as AP20187, can be used to induce the homodimerization of FKBP12F36V-tagged proteins. This has been instrumental in studying signaling pathways that are activated by receptor clustering, such as the Fas receptor-mediated apoptosis pathway.[3]

Quantitative Data

The following tables summarize key quantitative parameters for AP1867 and its derivatives.

Compound	Target	Assay Type	Value	Reference
AP1867	FKBP12F36V	IC50	1.8 nM	
AP1867	wild-type FKBP	Kd	67 nM	[4]
Olaparib1	FKBP12(F36V)	IC50	5.2 nM	[2]
Olaparib2	FKBP12(F36V)	IC50	10.7 nM	[2]
AP1867	FKBP12(F36V)	IC50	11.8 nM	[2]
dTAG-13	nTurbo-FKBP12	DC50	~100 nM	[2]
dTAGV-1	nTurbo-FKBP12	DC50	~100 nM	[2]

Experimental Protocols

Targeted Protein Degradation using the dTAG System

This protocol outlines the general steps for degrading a protein of interest (POI) using a dTAG molecule (e.g., dTAG-13).

1. Generation of a Stable Cell Line Expressing FKBP12F36V-tagged POI:

- **Method:** Use CRISPR/Cas9-mediated homologous recombination to knock-in the FKBP12F36V tag at the endogenous locus of the POI. This ensures physiological expression levels. Alternatively, lentiviral transduction can be used to exogenously express the FKBP12F36V-POI fusion protein.
- **Validation:** Confirm successful tagging by Western blot analysis using antibodies against both the POI and the FKBP12F36V tag. Sequence the genomic locus to verify correct in-frame insertion.

2. dTAG Treatment:

- **Cell Seeding:** Plate the engineered cells at a density that allows for logarithmic growth during the experiment.
- **dTAG Preparation:** Prepare a stock solution of the dTAG molecule (e.g., dTAG-13) in DMSO. Dilute to the desired final concentration in cell culture medium. A typical concentration range for dTAG-13 is 100-500 nM.
- **Treatment:** Add the dTAG-containing medium to the cells. Include a vehicle control (DMSO) for comparison.
- **Time Course:** Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to analyze the kinetics of protein degradation.

3. Analysis of Protein Degradation:

- **Western Blot:** Lyse the cells and perform Western blot analysis to detect the levels of the FKBP12F36V-POI. Use an antibody against the POI or the FKBP12F36V tag. A loading control (e.g., GAPDH or β -actin) is essential.
- **Quantitative Mass Spectrometry:** For a more global and unbiased analysis of protein levels, perform quantitative proteomics (e.g., SILAC or TMT labeling) on cell lysates from dTAG-treated and control cells.
- **Phenotypic Assays:** Perform relevant functional assays to assess the biological consequences of POI degradation (e.g., cell viability assays, cell cycle analysis, or specific signaling pathway readouts).

Non-Degradative Dimerization for Signal Transduction Activation (e.g., Fas-mediated Apoptosis)

This protocol describes the induction of apoptosis by dimerizing FKBP12F36V-tagged Fas receptors using AP20187.

1. Generation of a Stable Cell Line:

- **Construct:** Create a fusion protein construct containing the intracellular domain of the Fas receptor, a transmembrane domain, and an extracellular FKBP12F36V tag.
- **Transfection/Transduction:** Introduce the construct into a suitable cell line (e.g., Jurkat cells) and select for stable expression.

2. Dimerizer Treatment:

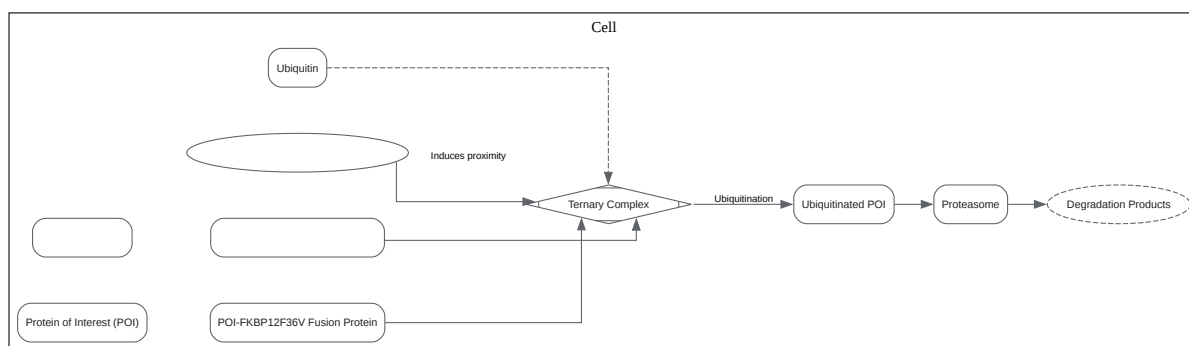
- **Cell Seeding:** Plate the engineered cells at an appropriate density.
- **Dimerizer Preparation:** Prepare a stock solution of AP20187 in ethanol or DMSO. Dilute to the desired final concentration (typically in the nanomolar range) in cell culture medium.
- **Treatment:** Add the AP20187-containing medium to the cells. Include a vehicle control.

3. Analysis of Apoptosis:

- **Caspase Activity Assays:** At various time points after treatment, measure the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-8, using commercially available kits.
- **Annexin V/Propidium Iodide Staining:** Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.
- **Cell Viability Assays:** Measure cell viability using assays such as MTT or trypan blue exclusion.

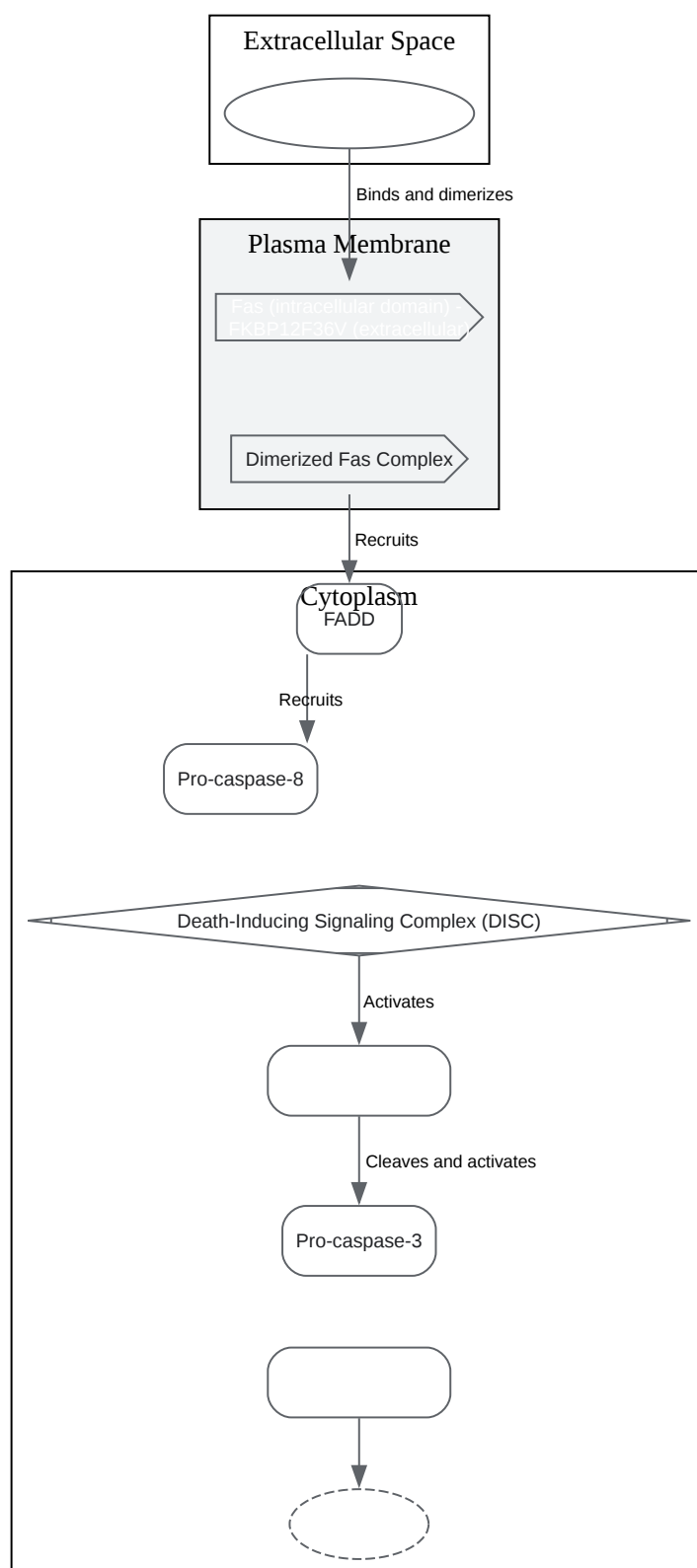
Visualizations

Signaling Pathways



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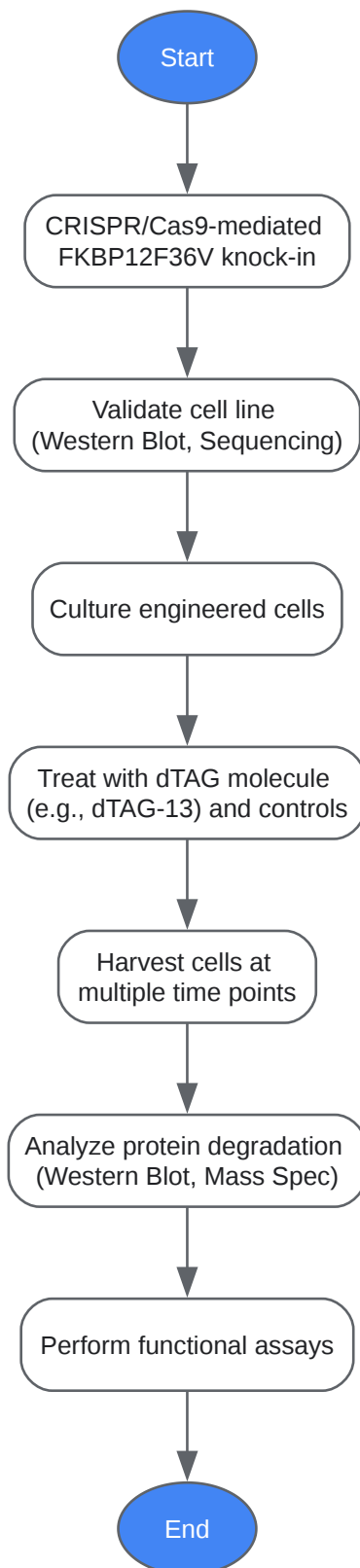
Caption: Workflow of the dTAG system for targeted protein degradation.



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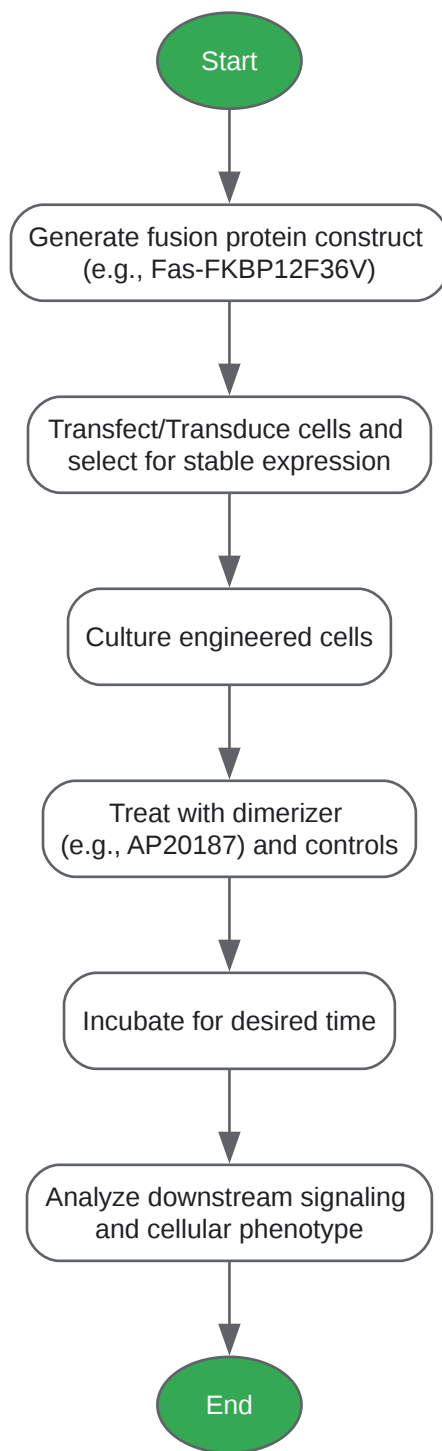
Caption: AP20187-induced Fas signaling pathway leading to apoptosis.

Experimental Workflows



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Caption: Experimental workflow for a dTAG-based protein degradation study.



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Caption: Workflow for a non-degradative CID experiment to activate a signaling pathway.

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